1,3-Diphenylpropane-1,3-dione;europium(3+);1,10-phenanthroline
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Overview
Description
The compound “1,3-Diphenylpropane-1,3-dione;europium(3+);1,10-phenanthroline” is a coordination complex that consists of 1,3-diphenylpropane-1,3-dione, europium(3+), and 1,10-phenanthroline. This complex is known for its luminescent properties and is widely used in various scientific research applications, particularly in the fields of chemistry and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Diphenylpropane-1,3-dione can be synthesized through the Claisen condensation reaction between benzaldehyde and acetophenone in the presence of a base such as sodium ethoxide . The reaction is typically carried out under reflux conditions, and the product is purified through recrystallization.
Europium(3+) complexes with 1,3-diphenylpropane-1,3-dione and 1,10-phenanthroline can be prepared by mixing the ligands with europium chloride in a suitable solvent such as ethanol. The reaction mixture is stirred at room temperature for several hours, and the resulting complex is isolated by filtration and purified by recrystallization .
Industrial Production Methods
Industrial production of this complex involves large-scale synthesis of the individual components followed by their coordination. The process is optimized for high yield and purity, often involving automated systems for mixing, reaction control, and purification .
Chemical Reactions Analysis
Types of Reactions
1,3-Diphenylpropane-1,3-dione undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions
Reduction: Reducing agents like sodium borohydride can reduce the carbonyl groups to alcohols.
Substitution: Halogenation reactions can be carried out using halogenating agents like bromine or chlorine under controlled conditions.
Major Products
Oxidation: α-Iodo derivatives of 1,3-diphenylpropane-1,3-dione.
Reduction: Corresponding alcohols.
Substitution: Halogenated derivatives.
Scientific Research Applications
1,3-Diphenylpropane-1,3-dione;europium(3+);1,10-phenanthroline complex is extensively used in scientific research due to its unique luminescent properties . Some of the key applications include:
Chemistry: Used as a luminescent probe in various chemical reactions and processes.
Biology: Employed in bioimaging and as a fluorescent marker in biological assays.
Medicine: Investigated for potential use in photodynamic therapy and as a diagnostic tool.
Mechanism of Action
The luminescent properties of the complex arise from the energy transfer between the ligands and the europium ion. Upon excitation, the ligands absorb energy and transfer it to the europium ion, which then emits light. This process involves several molecular orbitals and pathways, including the π-π* transitions in the ligands and the f-f transitions in the europium ion .
Comparison with Similar Compounds
Similar Compounds
- 1-Phenyl-1,3-butanedione
- 2,2,6,6-Tetramethyl-3,5-heptanedione
- 4,4,4-Trifluoro-1-phenyl-1,3-butanedione
- Hexafluoroacetylacetone
Uniqueness
The 1,3-Diphenylpropane-1,3-dione;europium(3+);1,10-phenanthroline complex is unique due to its high luminescence efficiency and stability. The combination of 1,3-diphenylpropane-1,3-dione and 1,10-phenanthroline as ligands provides a synergistic effect, enhancing the overall luminescent properties of the europium ion .
Biological Activity
The compound 1,3-Diphenylpropane-1,3-dione; europium(3+); 1,10-phenanthroline (commonly referred to as Eu(DBM)₃Phen) is a lanthanide complex that has garnered attention for its unique luminescent properties and potential applications in various biological fields. This article delves into the biological activity of this compound, exploring its synthesis, luminescence characteristics, and implications for bioimaging and therapeutic applications.
Synthesis and Structural Characteristics
Europium(III) complexes, particularly those involving 1,3-diphenylpropane-1,3-dione (DBM) and 1,10-phenanthroline (Phen), are synthesized through a straightforward coordination reaction. The general synthesis can be represented as follows:
This reaction results in a stable complex characterized by its intense red luminescence due to the characteristic transitions of the europium ion.
Table 1: Properties of Eu(DBM)₃Phen
Property | Value |
---|---|
Molecular Weight | 626.63 g/mol |
Emission Peak | ~612 nm (red light) |
Quantum Yield | Up to 20% in solid state |
Solubility | Soluble in organic solvents |
Stability | Stable under ambient conditions |
Luminescence and Biological Applications
The luminescent properties of Eu(DBM)₃Phen make it an attractive candidate for various biological applications, including:
- Bioimaging : The intense red emission allows for effective imaging in biological systems. Studies have demonstrated its use in live cell imaging due to its low cytotoxicity and high signal-to-noise ratio .
- Theranostics : The compound shows promise as a theranostic agent, combining diagnostic imaging with targeted therapy. Its luminescent properties can be utilized for real-time monitoring of therapeutic efficacy .
- Molecular Sensing : The complex has been explored for sensing applications, particularly in detecting biomolecules through luminescence quenching mechanisms .
Case Study: Bioimaging in Live Cells
A notable study investigated the use of Eu(DBM)₃Phen for bioimaging in cancer cells. The researchers found that the complex could effectively stain the cell membranes without significant toxicity. The high quantum yield facilitated clear imaging under confocal microscopy, allowing for detailed observation of cellular processes.
The biological activity of Eu(DBM)₃Phen can be attributed to several factors:
- Luminescence Efficiency : The efficient energy transfer from the ligands to the europium ion enhances its luminescent properties.
- Targeting Mechanisms : The complex can be modified to include targeting moieties that direct it to specific cell types or tissues.
- Photodynamic Therapy Potential : Recent studies suggest that europium complexes can generate reactive oxygen species (ROS) upon light excitation, which may be harnessed for photodynamic therapy against tumors .
Table 2: Summary of Biological Activities
Application | Findings |
---|---|
Bioimaging | Effective staining with low toxicity |
Theranostics | Real-time monitoring of therapies |
Molecular Sensing | Detection of biomolecules through luminescence quenching |
Properties
Molecular Formula |
C57H41EuN2O6 |
---|---|
Molecular Weight |
1001.9 g/mol |
IUPAC Name |
1,3-diphenylpropane-1,3-dione;europium(3+);1,10-phenanthroline |
InChI |
InChI=1S/3C15H11O2.C12H8N2.Eu/c3*16-14(12-7-3-1-4-8-12)11-15(17)13-9-5-2-6-10-13;1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1;/h3*1-11H;1-8H;/q3*-1;;+3 |
InChI Key |
WXUAPKMSUYUWBD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)[CH-]C(=O)C2=CC=CC=C2.C1=CC=C(C=C1)C(=O)[CH-]C(=O)C2=CC=CC=C2.C1=CC=C(C=C1)C(=O)[CH-]C(=O)C2=CC=CC=C2.C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.[Eu+3] |
Origin of Product |
United States |
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